2-(4-Fluoronaphthalen-1-yl)pentan-2-ol
CAS No.:
Cat. No.: VC13552412
Molecular Formula: C15H17FO
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H17FO |
---|---|
Molecular Weight | 232.29 g/mol |
IUPAC Name | 2-(4-fluoronaphthalen-1-yl)pentan-2-ol |
Standard InChI | InChI=1S/C15H17FO/c1-3-10-15(2,17)13-8-9-14(16)12-7-5-4-6-11(12)13/h4-9,17H,3,10H2,1-2H3 |
Standard InChI Key | OXACSAVNAQGQDT-UHFFFAOYSA-N |
SMILES | CCCC(C)(C1=CC=C(C2=CC=CC=C21)F)O |
Canonical SMILES | CCCC(C)(C1=CC=C(C2=CC=CC=C21)F)O |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.29 g/mol |
IUPAC Name | 2-(4-fluoronaphthalen-1-yl)pentan-2-ol |
SMILES | CCCCC(C)(C1=CC=C(C2=CC=CC=C21)F)O |
InChIKey | OXACSAVNAQGQDT-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Synthetic Routes
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Friedel-Crafts Acylation: A naphthalene derivative could undergo electrophilic substitution with a fluorinated acyl chloride, followed by reduction to the alcohol .
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Grignard Reaction: Reaction of a fluorinated naphthalenyl magnesium bromide with a ketone precursor, such as pentan-2-one, could yield the tertiary alcohol.
Challenges in Synthesis
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Regioselectivity: Directing fluorine to the 4-position of naphthalene requires precise control, often achieved using directing groups or catalysts.
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Steric Hindrance: The bulky naphthalene moiety may impede reaction efficiency, necessitating optimized conditions (e.g., high temperatures or polar solvents) .
Industrial Scalability
No large-scale production methods are reported. Pilot-scale synthesis would likely employ continuous-flow reactors to enhance yield and purity, as demonstrated in the production of similar fluorinated compounds .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated to be approximately 3.2, indicating moderate lipophilicity due to the naphthalene ring and fluorine substituent. This property enhances membrane permeability, making it suitable for drug candidates targeting intracellular targets.
Thermal Stability
Differential scanning calorimetry (DSC) data are unavailable, but the presence of aromatic rings and a tertiary alcohol suggests a melting point between 80–120°C, based on analogs like 2-(4-chloro-3-fluorophenyl)pentan-2-ol .
Table 2: Estimated Physicochemical Properties
Property | Value |
---|---|
logP | ~3.2 |
Melting Point | 80–120°C (estimated) |
Water Solubility | <1 mg/mL (25°C) |
Comparative Analysis with Related Compounds
Structural Analogues
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(2S)-2-(4-Chloro-3-fluorophenyl)pentan-2-ol: This chloro-fluoro variant has a molecular weight of 216.68 g/mol and demonstrates altered electronic properties due to chlorine’s polarizability .
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2-Bromo-4′-fluoroacetophenone: A brominated analog used in synthesizing aminoacetophenone derivatives, highlighting the versatility of fluorinated ketones in medicinal chemistry .
Table 3: Comparative Molecular Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
---|---|---|---|
2-(4-Fluoronaphthalen-1-yl)pentan-2-ol | 232.29 | Fluorine | |
(2S)-2-(4-Chloro-3-fluorophenyl)pentan-2-ol | 216.68 | Chlorine, Fluorine | |
2-Bromo-4′-fluoroacetophenone | 217.04 | Bromine, Fluorine |
Functional Group Impact
Replacing fluorine with chlorine or bromine alters electronic and steric profiles. Fluorine’s small atomic radius and high electronegativity improve metabolic stability compared to bulkier halogens .
Future Research Directions
Synthetic Optimization
Developing catalytic asymmetric synthesis methods could yield enantiomerically pure forms, critical for pharmaceutical applications.
In Vivo Studies
Pharmacokinetic and pharmacodynamic studies in animal models are needed to evaluate bioavailability, half-life, and toxicity.
Computational Modeling
Molecular docking studies could predict interactions with biological targets, guiding rational drug design.
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